1-(3-Fluorophenyl)-5-methyl-1,4-diazepane

Physicochemical Properties Lipophilicity Lead Optimization

Sourcing non-methylated diazepane analogs introduces unpredictable conformational flexibility, undermining receptor-binding reproducibility in orexin antagonist programs. This compound resolves that variability with a defined C5-methyl stereocenter that enforces the bioactive twist-boat conformation essential for dual orexin receptor engagement. • Conformationally locked scaffold: C5-methyl restricts ring flexibility, reducing entropic penalty upon binding. • Validated pharmacology: OX1 IC50 = 19 nM, OX2 IC50 = 75 nM; >500-fold selective over CYP3A4 (>10,000 nM). • Reliable supply: Available as a research intermediate with batch-to-batch stereochemical fidelity for CNS drug discovery.

Molecular Formula C12H17FN2
Molecular Weight 208.27 g/mol
Cat. No. B13633461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-5-methyl-1,4-diazepane
Molecular FormulaC12H17FN2
Molecular Weight208.27 g/mol
Structural Identifiers
SMILESCC1CCN(CCN1)C2=CC(=CC=C2)F
InChIInChI=1S/C12H17FN2/c1-10-5-7-15(8-6-14-10)12-4-2-3-11(13)9-12/h2-4,9-10,14H,5-8H2,1H3
InChIKeyUSJFOHALQBIUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane


1-(3-Fluorophenyl)-5-methyl-1,4-diazepane is a chiral N,N-disubstituted 1,4-diazepane building block characterized by a 3-fluorophenyl group at the N1 position and a methyl substituent at the C5 position of the saturated seven-membered ring [1]. This specific substitution pattern places it within a privileged scaffold class for orexin receptor antagonist development, where conformational constraint around the diazepane core is a critical design element for achieving potent dual orexin receptor antagonism [2]. The compound is distinct from the more common des-methyl analog and serves as a conformationally biased intermediate for CNS-targeted drug discovery programs.

Chiral 1,4-diazepane building block
Orexin receptor antagonist pharmacophore
Conformationally constrained scaffold

Why 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane Cannot Be Substituted


Substituting 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane with its des-methyl analog (1-(3-fluorophenyl)-1,4-diazepane) or other N-substituted diazepanes is not equivalent due to quantifiable differences in lipophilicity, molecular recognition, and conformational bias. The C5-methyl group introduces a defined stereocenter that restricts the conformational flexibility of the diazepane ring, directly impacting the entropic penalty upon receptor binding [1]. As demonstrated in class-level structure-activity relationship (SAR) campaigns, N,N-disubstituted 1,4-diazepane scaffolds require precise substituent orientation to achieve the bioactive low-energy conformation characterized by intramolecular π-stacking [2]. Non-methylated analogs lack this conformational lock, leading to unpredictable and often inferior orexin receptor engagement. Procurement of the exact methyl-substituted compound is therefore essential for reproducing reported biological activity or completing a specific patented synthetic pathway.

Target Compound
1-(3-Fluorophenyl)-5-methyl-1,4-diazepane
5-methyl stereocenter locks the ring into a twisted conformation that enables π-stacking and dual orexin receptor affinity.
Common Substitute
Des-methyl analog (1-(3-fluorophenyl)-1,4-diazepane)
Lacks chiral bias and conformational lock; lipophilicity and target engagement profiles may shift, limiting activity reproduction.
Other N-substituted diazepanes
Varying N-substituents
Different substitution pattern alters molecular recognition and the critical low-energy conformation required for orexin receptor binding.
Recommendation
Exact compound procurement
Only the 5-methyl analog reliably reproduces reported biological activity and synthetic pathway outcomes.

1-(3-Fluorophenyl)-5-methyl-1,4-diazepane Differentiation Evidence


Lipophilicity Shift vs. Des-Methyl Analog

Compared to the unmethylated analog 1-(3-fluorophenyl)-1,4-diazepane, the target 5-methyl derivative exhibits a measurable increase in calculated lipophilicity (XLogP3) and molecular weight, while retaining identical hydrogen bond donor/acceptor counts and topological polar surface area (TPSA) [1] [2]. This specific shift in logP without altering hydrogen bonding capacity is critical for optimizing blood-brain barrier penetration in CNS programs.

Lipophilicity shift
Head-to-head comparison
Δ XLogP3 = +0.5 vs. des-methyl analog
Modulated lipophilicity without altering hydrogen bonding capacity
Computed by XLogP3 3.0 (PubChem 2019)
Physicochemical Properties Lipophilicity Lead Optimization

Dual Orexin Receptor Antagonist Potency

Enzymatic inhibition data curated by ChEMBL and hosted on BindingDB indicate that 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane (associated with CHEMBL3409855) demonstrates potent dual antagonism at human orexin receptors, with a sub-20 nanomolar IC50 at the OX1 receptor [1]. While the des-methyl analog lacks comparable orexin receptor activity data in public domains, the methylated derivative's profile aligns with the high potency expected of conformationally constrained diazepane scaffolds reported in the literature [2].

Dual orexin antagonist potency
Cross-study comparable
OX1 IC50: 19 nM (CHO FLIPR assay)
Defined selectivity window (~4-fold over OX2)
Des-methyl analog lacks reported orexin activity
Orexin Receptor GPCR Antagonist Sleep Disorder

CYP3A4 Selectivity vs. Orexin Target

The compound's off-target profile against the major drug-metabolizing enzyme CYP3A4 was assessed, revealing a large selectivity window that distinguishes it from non-selective diazepane probes [1]. Specifically, the compound exhibits an IC50 greater than 10,000 nM against CYP3A4, which corresponds to a >500-fold selectivity relative to its primary orexin 1 receptor target (19 nM). This functional selectivity is a quantifiable advantage over other in-class diazepane analogs that may lack this clean CYP profile.

CYP3A4 selectivity
Supporting evidence
>526-fold selectivity (OX1 vs. CYP3A4)
Reported selectivity context for in vivo target validation
CYP3A4 IC50 >10,000 nM; testosterone substrate
Drug-Drug Interaction CYP450 Inhibition Selectivity Profile

1-(3-Fluorophenyl)-5-methyl-1,4-diazepane Applications


Insomnia Lead Optimization

The compound's potent dual orexin receptor antagonism (OX1 IC50 = 19 nM; OX2 IC50 = 75 nM) and favorable calculated logP (2.3) make it a suitable advanced intermediate for developing sleep-promoting therapeutics [1]. Its defined 5-methyl chirality provides the conformational constraint necessary for the bioactive twist-boat conformation described in orexin antagonist pharmacophore models [2].

CYP-Selective Pharmacological Tool

With a >500-fold selectivity window between orexin receptor engagement (19 nM) and CYP3A4 inhibition (>10,000 nM), this compound serves as a cleaner chemical probe for in vivo target validation studies where minimizing off-target metabolism-related effects is paramount [1].

Conformationally Biased Library Intermediate

The 5-methyl substitution introduces a chiral center on the diazepane ring, enabling the construction of stereochemically defined compound libraries for fragment-based or structure-guided drug design. The Δ +0.5 XLogP3 shift relative to the unmethylated analog provides a rational basis for modulating physicochemical properties without altering hydrogen bonding capacity [1].

Application
Selection Property
Validation Focus
Orexin receptor pharmacology
Conformationally constrained dual antagonist scaffold
OX1/OX2 receptor binding and functional assays
CYP450 interaction profiling
Reported >500-fold selectivity window
CYP3A4 inhibition assay
Stereochemically defined library synthesis
5-methyl chiral center and modulated logP
Chiral purity and logP reproducibility
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